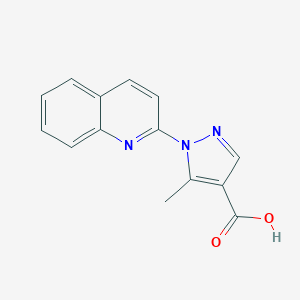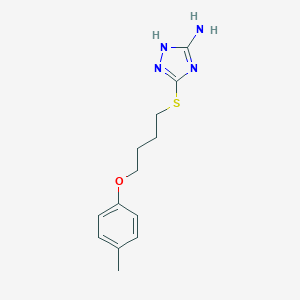
5-(4-chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, CP-690,550, and has been found to have a range of biochemical and physiological effects. In We will also discuss the various future directions for research on this compound.
Wirkmechanismus
The mechanism of action of CP-690,550 involves its binding to a specific receptor on T cells, known as the Janus kinase (JAK) receptor. This binding inhibits the function of the JAK-STAT signaling pathway, which is critical for the activation and proliferation of T cells. By inhibiting this pathway, CP-690,550 reduces the activity of T cells, which in turn reduces the immune response. This mechanism of action has been well-studied and has been shown to be effective in various animal models of autoimmune diseases.
Biochemical and physiological effects:
In addition to its immunosuppressive effects, CP-690,550 has been found to have other biochemical and physiological effects. For example, CP-690,550 has been shown to inhibit the production of certain cytokines, which are signaling molecules involved in the immune response. CP-690,550 has also been found to reduce the activity of B cells, which are another type of immune cell. These effects have been observed in both animal models and human clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for use in lab experiments. Firstly, it has a well-defined mechanism of action, which makes it a useful tool for studying the immune response. Secondly, it has been extensively studied and has a large body of literature supporting its use in various experimental settings. However, there are also limitations to the use of CP-690,550 in lab experiments. For example, its immunosuppressive effects may make it difficult to interpret certain experimental results, particularly those involving the immune system. Additionally, CP-690,550 has been found to have some off-target effects, which may complicate its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CP-690,550. One area of interest is in the development of new compounds that target the JAK-STAT pathway, but with improved selectivity and reduced off-target effects. Another area of interest is in the use of CP-690,550 in combination with other immunosuppressive agents, such as corticosteroids, to improve the treatment of autoimmune diseases. Additionally, there is ongoing research into the use of CP-690,550 in other areas, such as cancer immunotherapy and transplantation. As research in these areas continues, it is likely that new applications for CP-690,550 will be discovered.
Synthesemethoden
CP-690,550 is a synthetic compound that is produced through a multi-step process. The starting materials for the synthesis include 4-chloroaniline, 4-cyanopyridine, and 2-bromoacetyl chloride. These materials are then subjected to a series of reactions, including a condensation reaction, a cyclization reaction, and a coupling reaction, to produce the final product, CP-690,550. The synthesis method for CP-690,550 has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of immunology, where CP-690,550 has been found to have immunosuppressive effects. Specifically, CP-690,550 has been shown to inhibit the function of T cells, which play a key role in the immune response. This makes CP-690,550 a potential candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Eigenschaften
Produktname |
5-(4-chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide |
|---|---|
Molekularformel |
C15H10ClN3O2 |
Molekulargewicht |
299.71 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-N-pyridin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-3-1-10(2-4-11)14-9-13(19-21-14)15(20)18-12-5-7-17-8-6-12/h1-9H,(H,17,18,20) |
InChI-Schlüssel |
PRFYLIKMSQTUOK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC=NC=C3)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)




![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)



![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B254292.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B254293.png)
![methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B254295.png)